methyl 4-fluoro-3-nitrobenzene-1-carboximidate
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Overview
Description
Methyl 4-fluoro-3-nitrobenzene-1-carboximidate is an organic compound with the molecular formula C8H7FN2O3 and a molecular weight of 198.15 g/mol . This compound is characterized by the presence of a fluorine atom, a nitro group, and a carboximidate group attached to a benzene ring. It is commonly used as a building block in organic synthesis due to its unique reactivity and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration . The resulting 4-fluoro-3-nitrobenzene can then be reacted with methyl isocyanate under controlled conditions to form the desired carboximidate compound .
Industrial Production Methods
In an industrial setting, the production of methyl 4-fluoro-3-nitrobenzene-1-carboximidate may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-nitrobenzene-1-carboximidate undergoes various types of chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as phenoxide, under appropriate conditions.
Hydrolysis: The carboximidate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Phenoxide or other nucleophiles.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: 4-fluoro-3-aminobenzene-1-carboximidate.
Substitution: 4-phenoxy-3-nitrobenzene-1-carboximidate.
Hydrolysis: 4-fluoro-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 4-fluoro-3-nitrobenzene-1-carboximidate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-nitrobenzene-1-carboximidate involves its reactivity towards various nucleophiles and electrophiles. The presence of the electron-withdrawing nitro group and the electron-donating carboximidate group influences the compound’s reactivity and selectivity in chemical reactions . The molecular targets and pathways involved depend on the specific reactions and applications being investigated .
Comparison with Similar Compounds
Similar Compounds
4-fluoronitrobenzene: Similar structure but lacks the carboximidate group.
4-fluoro-3-nitrobenzoic acid: Similar structure but has a carboxylic acid group instead of a carboximidate group.
Uniqueness
Methyl 4-fluoro-3-nitrobenzene-1-carboximidate is unique due to the presence of the carboximidate group, which imparts distinct reactivity and selectivity compared to other similar compounds. This makes it a valuable building block in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
methyl 4-fluoro-3-nitrobenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-14-8(10)5-2-3-6(9)7(4-5)11(12)13/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRYAECNNSYQLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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